Cas no 2680710-67-0 (2-(1-acetamidopropyl)-1H-imidazole-4-carboxylic acid)

2-(1-acetamidopropyl)-1H-imidazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(1-acetamidopropyl)-1H-imidazole-4-carboxylic acid
- 2680710-67-0
- EN300-28273010
-
- Inchi: 1S/C9H13N3O3/c1-3-6(11-5(2)13)8-10-4-7(12-8)9(14)15/h4,6H,3H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)
- InChI Key: JISXNFRYVIJSTD-UHFFFAOYSA-N
- SMILES: O=C(C)NC(C1=NC=C(C(=O)O)N1)CC
Computed Properties
- Exact Mass: 211.09569129g/mol
- Monoisotopic Mass: 211.09569129g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.1Ų
- XLogP3: 0
2-(1-acetamidopropyl)-1H-imidazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28273010-2.5g |
2-(1-acetamidopropyl)-1H-imidazole-4-carboxylic acid |
2680710-67-0 | 95.0% | 2.5g |
$2464.0 | 2025-03-19 | |
Enamine | EN300-28273010-0.25g |
2-(1-acetamidopropyl)-1H-imidazole-4-carboxylic acid |
2680710-67-0 | 95.0% | 0.25g |
$1156.0 | 2025-03-19 | |
Enamine | EN300-28273010-0.5g |
2-(1-acetamidopropyl)-1H-imidazole-4-carboxylic acid |
2680710-67-0 | 95.0% | 0.5g |
$1207.0 | 2025-03-19 | |
Enamine | EN300-28273010-5.0g |
2-(1-acetamidopropyl)-1H-imidazole-4-carboxylic acid |
2680710-67-0 | 95.0% | 5.0g |
$3645.0 | 2025-03-19 | |
Enamine | EN300-28273010-1g |
2-(1-acetamidopropyl)-1H-imidazole-4-carboxylic acid |
2680710-67-0 | 1g |
$1256.0 | 2023-09-09 | ||
Enamine | EN300-28273010-5g |
2-(1-acetamidopropyl)-1H-imidazole-4-carboxylic acid |
2680710-67-0 | 5g |
$3645.0 | 2023-09-09 | ||
Enamine | EN300-28273010-10.0g |
2-(1-acetamidopropyl)-1H-imidazole-4-carboxylic acid |
2680710-67-0 | 95.0% | 10.0g |
$5405.0 | 2025-03-19 | |
Enamine | EN300-28273010-0.05g |
2-(1-acetamidopropyl)-1H-imidazole-4-carboxylic acid |
2680710-67-0 | 95.0% | 0.05g |
$1056.0 | 2025-03-19 | |
Enamine | EN300-28273010-0.1g |
2-(1-acetamidopropyl)-1H-imidazole-4-carboxylic acid |
2680710-67-0 | 95.0% | 0.1g |
$1106.0 | 2025-03-19 | |
Enamine | EN300-28273010-1.0g |
2-(1-acetamidopropyl)-1H-imidazole-4-carboxylic acid |
2680710-67-0 | 95.0% | 1.0g |
$1256.0 | 2025-03-19 |
2-(1-acetamidopropyl)-1H-imidazole-4-carboxylic acid Related Literature
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Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
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Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
Additional information on 2-(1-acetamidopropyl)-1H-imidazole-4-carboxylic acid
2-(1-acetamidopropyl)-1H-imidazole-4-carboxylic acid (CAS No. 2680710-67-0)
The compound 2-(1-acetamidopropyl)-1H-imidazole-4-carboxylic acid, identified by the CAS registry number 2680710-67-0, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of imidazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structure of this molecule comprises an imidazole ring substituted with an acetamidopropyl group at the 2-position and a carboxylic acid group at the 4-position, making it a unique member of the imidazole family.
Recent studies have highlighted the importance of imidazole derivatives in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the acetamidopropyl group in this compound introduces additional functional groups that can enhance its bioavailability and pharmacokinetic properties. Moreover, the carboxylic acid group at the 4-position provides an acidic environment, which can be advantageous in forming salts or esters for drug delivery purposes.
The synthesis of 2-(1-acetamidopropyl)-1H-imidazole-4-carboxylic acid involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and oxidation steps. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of pharmaceutical applications. The molecule's structure has been thoroughly characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, providing detailed insights into its conformational properties.
In terms of biological activity, 2-(1-acetamidopropyl)-1H-imidazole-4-carboxylic acid has shown promising results in preclinical studies. For instance, it has demonstrated potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. Additionally, its anticancer potential has been explored through in vitro assays, where it exhibited selective cytotoxicity against various cancer cell lines. These findings underscore its potential as a lead compound for developing novel therapeutic agents.
The physical and chemical properties of this compound are also noteworthy. It has a melting point of approximately 235°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its solubility profile makes it suitable for formulation into various dosage forms, including tablets, capsules, and injectables. Furthermore, stability studies have revealed that the compound is stable under normal storage conditions, ensuring its shelf life for pharmaceutical applications.
In conclusion, 2-(1-acetamidopropyl)-1H-imidazole-4-carboxylic acid (CAS No. 2680710-67-0) is a versatile compound with significant potential in drug discovery and development. Its unique structure, combined with its favorable pharmacological properties, positions it as a valuable tool for researchers in the field of medicinal chemistry. As ongoing studies continue to uncover new insights into its biological activities and therapeutic applications, this compound is expected to play a pivotal role in advancing modern medicine.
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